

2,5-Dichloronicotinonitrile chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloronicotinonitrile

Cat. No.: B182220

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An In-depth Technical Guide to the Chemical Properties of **2,5-Dichloronicotinonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and safety information for **2,5-Dichloronicotinonitrile**. The information is intended for use by professionals in research, chemical synthesis, and drug development.

Chemical and Physical Properties

2,5-Dichloronicotinonitrile is a solid organic compound. Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	2,5-dichloronicotinonitrile	
CAS Number	126954-66-3	[1]
Molecular Formula	C ₆ H ₂ Cl ₂ N ₂	
Molecular Weight	172.01 g/mol	[2]
Appearance	White Solid	[1]
Melting Point	118-119 °C	
Boiling Point	255.4 °C at 760 mmHg	
Purity	Typically ≥97%	
InChI Key	CZKCARRNABGWOH-UHFFFAOYSA-N	
SMILES	C1=CC(=C(C=C1Cl)C#N)Cl	[2]

Reactivity and Stability

Stability: The compound is stable under recommended storage conditions, typically at 4°C. It should be stored in a tightly closed container in a dry and well-ventilated place.[3]

Reactivity: The chemical structure of **2,5-Dichloronicotinonitrile**, featuring an aromatic ring substituted with two electron-withdrawing groups (a nitrile group and chlorine atoms), makes it susceptible to Nucleophilic Aromatic Substitution (S_NAr) reactions. The nitrile and chloro groups activate the pyridine ring for attack by nucleophiles. The chlorine atoms can be displaced by various nucleophiles, making this compound a versatile intermediate for synthesizing more complex substituted pyridine derivatives, which are common scaffolds in medicinal chemistry.[4]

Caption: General workflow for Nucleophilic Aromatic Substitution (S_NAr).

Experimental Protocols

Synthesis of 2,5-Dichloronicotinonitrile

A common laboratory-scale synthesis involves the dehydration of 2,5-dichloronicotinamide.^[1]

Reagents and Equipment:

- 2,5-dichloronicotinamide
- Dichloromethane (DCM)
- Trifluoroacetic anhydride
- Triethylamine
- Water
- Saturated saline solution (brine)
- Anhydrous sodium sulfate
- Standard laboratory glassware
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Dissolve 2,5-dichloronicotinamide (1.0 eq) in dichloromethane.^[1]
- Sequentially add trifluoroacetic anhydride (~1.3 eq) and triethylamine (~2.3 eq) to the solution.^[1]
- Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).^[1]
- Slowly pour the reaction solution into water to quench the reaction.^[1]

- Extract the aqueous phase three times with dichloromethane.[1]
- Combine the organic phases and wash with saturated saline.[1]
- Dry the organic layer over anhydrous sodium sulfate.[1]
- Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
- Purify the resulting residue by silica gel column chromatography (eluent: ethyl acetate/petroleum ether) to yield **2,5-dichloronicotinonitrile** as a white solid.[1]

Caption: Experimental workflow for the synthesis of **2,5-Dichloronicotinonitrile**.

Spectroscopic Data

While specific, detailed spectra for **2,5-Dichloronicotinonitrile** are not provided in the searched literature, typical spectroscopic characteristics for similar compounds can be inferred.

- ^1H NMR: Due to the absence of protons on the pyridine ring, a standard ^1H NMR spectrum would likely show no signals, or only signals from impurities or the solvent.
- ^{13}C NMR: The spectrum would show six distinct signals for the six carbon atoms in the molecule (three substituted and three unsubstituted carbons on the pyridine ring, plus the nitrile carbon).
- IR Spectroscopy: The spectrum would be expected to show a sharp, strong absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) group, typically in the range of $2220\text{--}2260\text{ cm}^{-1}$. Absorptions corresponding to C-Cl bonds and C=C/C=N bonds of the aromatic ring would also be present.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4 peaks) would be observed, reflecting the natural abundance of ^{35}Cl and ^{37}Cl isotopes.

Safety and Handling

2,5-Dichloronicotinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:[3]

- Pictogram: GHS07 (Harmful)
- Signal Word: Warning
- Hazard Statements:
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H335: May cause respiratory irritation.[3]

Precautionary Measures & First Aid:[3]

- Prevention:
 - P261: Avoid breathing dust.[3]
 - P264: Wash skin thoroughly after handling.[3]
 - P280: Wear protective gloves, eye protection, and face protection.[3]
 - Use only outdoors or in a well-ventilated area.[3]
- Response:
 - If on skin: Wash with plenty of soap and water.[3]
 - If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3]

- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
- If swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[5]
- Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[3]
- Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Applications in Drug Development

2,5-Dichloronicotinonitrile serves as an important intermediate in organic synthesis and for pharmaceutical research and development. While specific drugs derived directly from this compound are not detailed, its structure is a key building block. The substituted nicotinonitrile scaffold is present in various biologically active molecules. For instance, a related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, is a precursor for synthesizing selective muscarinic M4 receptor positive allosteric modulators, which have been investigated as potential treatments for schizophrenia.[6] This highlights the utility of the dichloronicotinonitrile core in constructing complex molecules for drug discovery programs.

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- To cite this document: BenchChem. [2,5-Dichloronicotinonitrile chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182220#2-5-dichloronicotinonitrile-chemical-properties]

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